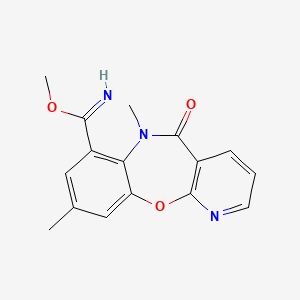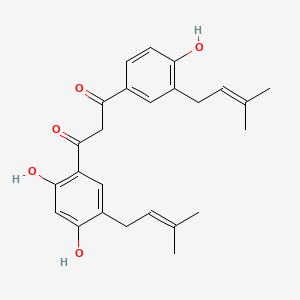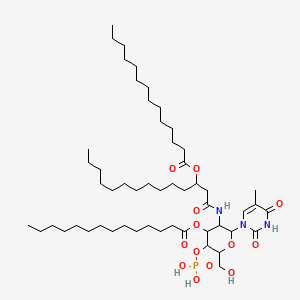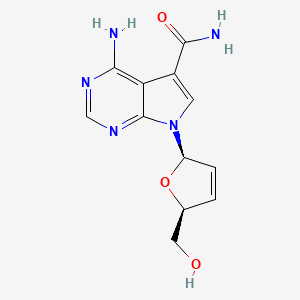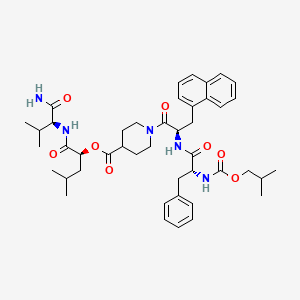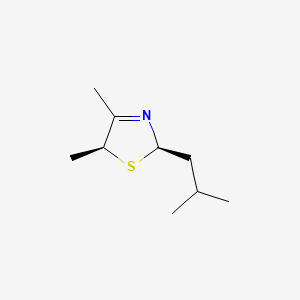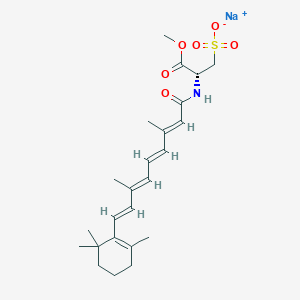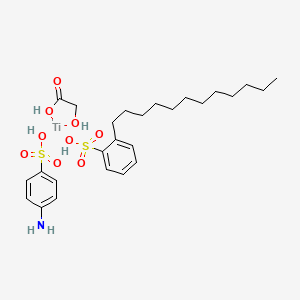
Titanium, (4-aminobenzenesulfonato-kappaO)(dodecylbenzenesulfonato-kappaO)((hydroxy-kappaO)acetato(2-)-kappaO)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is a complex organometallic compound that features titanium as its central metal atom. This compound is characterized by the presence of dodecylbenzenesulfonate, hydroxyacetate, and sulfanilate ligands.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The ligands, dodecylbenzenesulfonate, hydroxyacetate, and sulfanilate, are introduced sequentially to form the desired complex .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
化学反应分析
Types of Reactions
(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium undergoes various chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can revert the titanium center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new titanium complexes with different ligand environments .
科学研究应用
Chemistry
In chemistry, (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is used as a catalyst in various organic transformations. Its unique ligand environment provides a versatile platform for catalytic activity, particularly in polymerization and oxidation reactions .
Biology
In biological research, this compound is explored for its potential as a bioinorganic model to study metal-ligand interactions in biological systems. Its structural features mimic certain metalloenzymes, making it a valuable tool for understanding enzyme mechanisms .
Medicine
In medicine, research is ongoing to investigate the potential therapeutic applications of titanium complexes. (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is being studied for its anticancer properties, as titanium compounds have shown promise in inhibiting tumor growth .
Industry
Industrially, this compound is used in the development of advanced materials, such as coatings and composites. Its ability to form stable complexes with various ligands makes it suitable for enhancing the properties of materials, including their durability and resistance to corrosion .
作用机制
The mechanism of action of (Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium involves its interaction with molecular targets through its titanium center and ligands. The titanium atom can coordinate with various substrates, facilitating catalytic reactions. The ligands play a crucial role in stabilizing the titanium center and modulating its reactivity. The pathways involved include ligand exchange, redox reactions, and coordination with target molecules .
相似化合物的比较
Similar Compounds
Titanium(IV) oxide: A common titanium compound used in photocatalysis and as a pigment.
Titanium(IV) chloride: A precursor for various titanium complexes and used in organic synthesis.
Titanium(IV) isopropoxide: Used in the preparation of titanium-based materials and as a catalyst in organic reactions.
Uniqueness
(Dodecylbenzenesulfonato-o)[hydroxyacetato(2-)-o1,o2][sulfanilato-o]titanium is unique due to its specific combination of ligands, which impart distinct chemical properties and reactivity. The presence of dodecylbenzenesulfonate, hydroxyacetate, and sulfanilate ligands provides a versatile coordination environment, making it suitable for a wide range of applications in catalysis, materials science, and biomedical research .
属性
CAS 编号 |
63713-75-7 |
|---|---|
分子式 |
C26H41NO9S2Ti |
分子量 |
623.6 g/mol |
IUPAC 名称 |
4-aminobenzenesulfonic acid;2-dodecylbenzenesulfonic acid;2-hydroxyacetic acid;titanium |
InChI |
InChI=1S/C18H30O3S.C6H7NO3S.C2H4O3.Ti/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;7-5-1-3-6(4-2-5)11(8,9)10;3-1-2(4)5;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H,7H2,(H,8,9,10);3H,1H2,(H,4,5); |
InChI 键 |
HAZXLJTVCCPCNM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1N)S(=O)(=O)O.C(C(=O)O)O.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


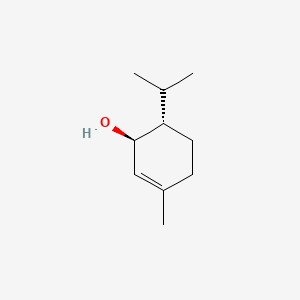
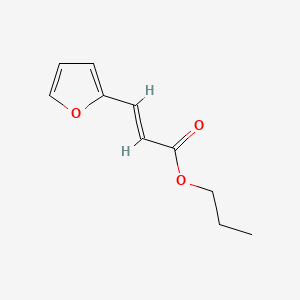
![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
